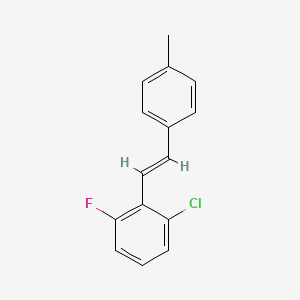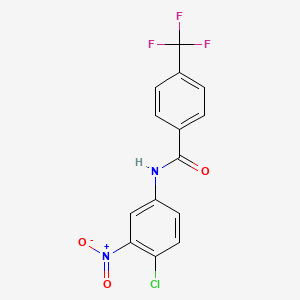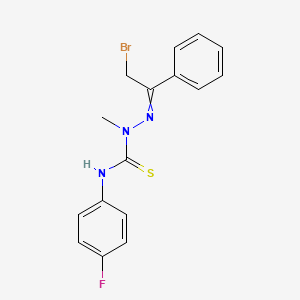![molecular formula C18H12ClF3N2O B3042929 4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 680217-69-0](/img/structure/B3042929.png)
4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine
Vue d'ensemble
Description
“4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involves refluxing in phosphorus oxychloride at 105°C for 3–4 hours . In a round bottom flask, piperazine was added to a solution and potassium carbonate in CHCl3 at room temperature .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chemical reactions involving “this compound” are characterized by nucleophilic aromatic substitution (SNAr) reaction . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Pyrimidine derivatives, including structures similar to "4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine," have been extensively studied for their potential in medicinal chemistry. They serve as critical inhibitors of specific enzymes and receptors, offering potential therapeutic benefits against various diseases:
Inhibitors of Transcription Factors : Compounds structurally related to the query chemical have been investigated for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors, which are crucial in inflammatory and immune responses. Modifications to the pyrimidine portion have been shown to impact oral bioavailability and gastrointestinal permeability, suggesting potential for the development of new therapeutic agents (Palanki et al., 2000).
Antiviral Activity : Some pyrimidine derivatives have been synthesized and evaluated for their antiviral activity, particularly against retroviruses, demonstrating significant potential for the treatment of viral infections (Hocková et al., 2003).
Dual EGFR/ErbB-2 Kinase Inhibitors : Designed based on the skeleton of Lapatinib, a series of pyrimidine derivatives have been evaluated for their ability to inhibit EGFR and ErbB-2 tyrosine kinase activities, showing potential in cancer therapy (Li et al., 2012).
Drug Synthesis Intermediates
Pyrimidine derivatives play a crucial role as intermediates in the synthesis of small molecule anticancer drugs. Their modification and optimization lead to improved yields and potential for high-efficacy treatments:
- Anticancer Drug Intermediates : Rapid synthesis methods for pyrimidine-based intermediates have been developed, showcasing their importance in the production of anticancer drugs (Kou & Yang, 2022).
Structural and Biological Activity Analysis
Studies on pyrimidine derivatives also focus on their crystal structures and interactions with biological molecules, providing insights into their mechanism of action and potential therapeutic applications:
Crystal Structure and DNA Interaction : The crystal structure of specific pyrimidine compounds has been analyzed, along with their interaction with DNA, suggesting modes of action and potential therapeutic uses (Zhang et al., 2013).
Fungicidal Activity : Novel pyrimidine derivatives have been synthesized and shown to exhibit broad-spectrum fungicidal activity, indicating their utility in agricultural applications (Yu et al., 2006).
Mécanisme D'action
Target of Action
Related compounds, such as triazole-pyrimidine hybrids, have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models, suggesting that similar targets may be involved for the compound .
Mode of Action
Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have similar interactions with its targets.
Biochemical Pathways
Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that 4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine may affect similar pathways.
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to exhibit significant anti-neuroinflammatory properties and promising neuroprotective activity . This suggests that the compound may have similar effects.
Action Environment
It’s worth noting that many organic compounds containing fluorine have found applications in the agrochemical, pharmaceutical, and functional materials fields due to the unique physicochemical properties of the fluorine atom . This suggests that the compound may also be influenced by environmental factors.
Orientations Futures
The future directions for “4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine” could involve further exploration of its neuroprotective and anti-neuroinflammatory properties . The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Propriétés
IUPAC Name |
4-chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O/c1-11-15(25-14-9-5-8-13(10-14)18(20,21)22)16(19)24-17(23-11)12-6-3-2-4-7-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLZHFLHNDQKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)Cl)OC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Diphenoxyphosphoryl-(2-propoxyphenyl)methyl]-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B3042846.png)
![1-[(4-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B3042849.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)-diphenoxyphosphorylmethyl]thiourea](/img/structure/B3042850.png)

![2-[5-(3-chloro-4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl]-1-(4-chloro-3-nitrophenyl)ethan-1-one](/img/structure/B3042854.png)
![3-(2-chloro-6-fluorobenzyl)-7-[(diethoxyphosphorothioyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B3042856.png)
![3-(2-chloro-6-fluorobenzyl)-7-[(dimethoxyphosphorothioyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B3042857.png)
![[5-[(3,4-Dichlorophenyl)methyl]-6-methyl-2-pyridin-2-ylpyrimidin-4-yl]oxy-diethoxy-sulfanylidene-lambda5-phosphane](/img/structure/B3042858.png)
![N'1-(2-chloroacetyl)-2-{5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}propanohydrazide](/img/structure/B3042859.png)
![N'1-(2-chloroacetyl)-2-{5-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}ethanohydrazide](/img/structure/B3042860.png)

![1H-isochromene-1,3,4-trione 4-{N-[4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B3042864.png)

![N2-(4-methylphenyl)-N4-[4-(trifluoromethyl)phenyl]-6-chloro-1,3,5-triazine-2,4-diamine](/img/structure/B3042869.png)